N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the 4-fluorophenyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction.
Attachment of the thiophene group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-based molecules and piperidine derivatives. Examples include:
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Triazole Ring: This heterocyclic structure contributes to the compound's biological activity.
- Piperidine and Thiophene Substituents: These groups enhance the pharmacological profile by potentially improving solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing triazole and thiophene rings exhibit various biological activities. This section summarizes key findings related to the compound's activity against different biological targets.
Anticancer Activity
A study investigated the anticancer properties of triazole derivatives similar to this compound. Results showed that these derivatives significantly inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase. The production of reactive oxygen species (ROS) was also noted as a contributing factor to their cytotoxic effects .
Antimicrobial Activity
Another study evaluated the antimicrobial properties of similar triazole compounds. The results indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moreover, moderate activity was observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Research has shown that:
- Substitution on the Triazole Ring: Variations in substituents can enhance or diminish activity against specific targets.
- Piperidine Modifications: Alterations in the piperidine structure may improve selectivity and potency against cancer cells .
Case Study 1: Anticancer Efficacy
In a recent study focusing on a derivative similar to this compound, researchers reported an IC50 value of approximately 5 µM against breast cancer cell lines. The compound demonstrated a significant ability to induce apoptosis and inhibit metastasis through modulation of signaling pathways such as Notch-AKT .
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of triazole derivatives against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as novel anti-tubercular agents .
Data Summary
Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | Breast Cancer Cells | ~5 | Apoptosis induction |
Antibacterial | Staphylococcus aureus | 14–17 mm | Growth inhibition |
Mycobacterium tuberculosis | 1.35–2.18 | Inhibition of cell growth |
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAYWMVSOAWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.